molecular formula C49H96N2O14Si2 B1141834 Intermediate of Clarithromycin CAS No. 119665-62-2

Intermediate of Clarithromycin

Cat. No.: B1141834
CAS No.: 119665-62-2
M. Wt: 993.5 g/mol
InChI Key: SFTHBPKNOPSKEE-SQLLKOPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is modified to enhance its stability and bioavailability, making it a subject of interest in pharmaceutical research.

Scientific Research Applications

6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of structural modifications on macrolide antibiotics.

    Biology: Investigated for its interactions with bacterial ribosomes and its potential to overcome antibiotic resistance.

    Medicine: Explored for its enhanced pharmacokinetic properties and potential use in treating bacterial infections.

    Industry: Used in the development of new antibiotic formulations and drug delivery systems.

Mechanism of Action

Target of Action

The primary target of the “Intermediate of Clarithromycin”, also known as “6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin”, is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibiotics like Clarithromycin .

Mode of Action

The compound interacts with its target by binding to the 50S ribosomal subunit, inhibiting peptidyl transferase activity and interfering with amino acid translocation during the translation and protein assembly process . This interaction can be either bacteriostatic or bactericidal depending on the organism and drug concentration .

Biochemical Pathways

The compound affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis . This results in the inability of the bacteria to produce essential proteins, leading to a decrease in bacterial growth and aiding the body’s immune system in eliminating the infection .

Pharmacokinetics

The pharmacokinetics of Clarithromycin involve rapid absorption from the gastrointestinal tract after oral administration . The compound is partially metabolized in the liver via the CYP3A4 enzyme, and its clearance is dominated by distribution to tissues . The half-life of Clarithromycin increases from around 2 hours after a single dose to approximately 4 hours in plasma and tissues after repetitive administration .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, which are necessary for their survival and replication . This leads to a decrease in bacterial growth and ultimately helps the body’s immune system to eliminate the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of other drugs that inhibit CYP3A4 can affect the metabolism and clearance of Clarithromycin . Additionally, the pH level of the stomach can impact the absorption of the drug . Therefore, factors such as diet, co-administration of other medications, and individual patient characteristics can all influence the action of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 2’ and 4’’ are protected using trimethylsilyl chloride in the presence of a base such as imidazole.

    Methylation: The hydroxyl group at position 6 is methylated using methyl iodide and a base like sodium hydride.

    Oxime Formation: The ketone group at position 9 is converted to an oxime using hydroxylamine hydrochloride and a base.

    Esterification: The oxime is then esterified with 1-ethoxy-1-methylethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile derivatives.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The trimethylsilyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like tetrabutylammonium fluoride for desilylation.

Major Products

    Oxidation: Nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Various functionalized erythromycin derivatives.

Comparison with Similar Compounds

Similar Compounds

    Erythromycin: The parent compound, widely used as an antibiotic.

    Clarithromycin: A methylated derivative with improved acid stability.

    Azithromycin: A derivative with an expanded spectrum of activity.

Uniqueness

6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin is unique due to its multiple modifications, which enhance its stability, bioavailability, and effectiveness against resistant bacterial strains. These modifications make it a valuable compound for further research and development in the field of antibiotics.

Properties

{ "1. Design of the Synthesis Pathway": [ "The synthesis of 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin involves several steps.", "The first step is the protection of the hydroxyl groups in erythromycin with trimethylsilyl chloride to obtain 2',4''-bis-O-(trimethylsilyl)erythromycin.", "The second step involves the reaction of 2',4''-bis-O-(trimethylsilyl)erythromycin with methyl iodide and potassium carbonate to obtain 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin.", "The third step involves the deprotection of the trimethylsilyl groups using tetrabutylammonium fluoride to obtain 6-O-Methylerythromycin.", "The fourth step involves the reaction of 6-O-Methylerythromycin with O-(1-ethoxy-1-methylethyl)hydroxylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to obtain 6-O-Methyl-9-[O-(1-ethoxy-1-methylethyl)oxime]erythromycin.", "The final step involves the protection of the hydroxyl group in the oxime moiety with trimethylsilyl chloride to obtain the desired product, 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin." ], "2. Starting Materials": [ -Erythromycin -Trimethylsilyl chloride -Methyl iodide -Potassium carbonate -Tetrabutylammonium fluoride -O-(1-ethoxy-1-methylethyl)hydroxylamine -1-ethyl-3-(3-dimethylaminopropyl)carbodiimide -1-hydroxybenzotriazole ], "3. Reaction": [ Step 1: Protection of hydroxyl groups using trimethylsilyl chloride Step 2: Reaction with methyl iodide and potassium carbonate Step 3: Deprotection of trimethylsilyl groups using tetrabutylammonium fluoride Step 4: Reaction with O-(1-ethoxy-1-methylethyl)hydroxylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole Step 5: Protection of oxime hydroxyl group using trimethylsilyl chloride ] }

CAS No.

119665-62-2

Molecular Formula

C49H96N2O14Si2

Molecular Weight

993.5 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C49H96N2O14Si2/c1-24-36-49(13,54)41(52)31(5)38(50-65-46(9,10)57-25-2)29(3)27-47(11,55-16)42(62-45-40(63-66(18,19)20)35(51(14)15)26-30(4)58-45)32(6)39(33(7)44(53)60-36)61-37-28-48(12,56-17)43(34(8)59-37)64-67(21,22)23/h29-37,39-43,45,52,54H,24-28H2,1-23H3/b50-38-/t29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-,43+,45+,47-,48-,49-/m1/s1

InChI Key

SFTHBPKNOPSKEE-SQLLKOPDSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O

SMILES

CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.